Home > Products > Screening Compounds P21865 > 10-Oxo-3-O-methylnaltrexone
10-Oxo-3-O-methylnaltrexone - 96445-13-5

10-Oxo-3-O-methylnaltrexone

Catalog Number: EVT-342624
CAS Number: 96445-13-5
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

10-Oxo-3-O-methylnaltrexone is a derivative of methylnaltrexone, a compound primarily used to counteract opioid-induced constipation. This specific compound exhibits unique pharmacological properties that make it a subject of interest in pharmaceutical research. Methylnaltrexone itself is a peripherally acting μ-opioid antagonist, meaning it selectively blocks the effects of opioids in the gastrointestinal tract without affecting central nervous system receptors.

Source and Classification

Methylnaltrexone is classified as an opioid antagonist, which is a type of medication that blocks opioid receptors. It is derived from naltrexone, another well-known opioid antagonist. The specific compound 10-Oxo-3-O-methylnaltrexone can be synthesized from naltrexone through various chemical modifications, particularly involving oxidation and methylation processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of 10-Oxo-3-O-methylnaltrexone typically involves several key steps:

  1. Starting Material: The process begins with naltrexone hydrochloride, which is converted into its base form (naltrexone alkali).
  2. Formation of Intermediate: The alkali form reacts with bromomethane in a controlled environment, often using solvents such as acetone or dichloromethane to facilitate the reaction. This step yields intermediates that are further processed to obtain methylnaltrexone derivatives.
  3. Purification: The crude product undergoes recrystallization to enhance purity, often achieving purities greater than 99% through techniques such as solvent extraction and chromatography.
  4. Final Modification: The introduction of the keto group at the 10 position involves oxidation reactions, which can be achieved using various oxidizing agents under specific conditions.
Molecular Structure Analysis

Structure and Data

The molecular formula for 10-Oxo-3-O-methylnaltrexone is C21H26N2O4C_{21}H_{26}N_{2}O_{4}. Its structure features several functional groups typical of opioid antagonists, including:

  • A cyclopropylmethyl group.
  • Hydroxyl groups at specific positions contributing to its pharmacological activity.
  • A ketone group at the 10 position which differentiates it from methylnaltrexone.

The IUPAC name for this compound reflects its structural complexity and can be represented as follows:

\text{ 1S 4R 5R 13R 17S 4 cyclopropylmethyl 10 oxo 4 methyl 14 aza 12 oxa 4 pentacyclo 9 6 1 0 1 13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10-trien}
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 10-Oxo-3-O-methylnaltrexone includes:

  1. Oxidation: The conversion of methylnaltrexone to 10-Oxo-3-O-methylnaltrexone typically involves oxidation reactions where hydroxyl groups are converted into ketones.
  2. Methylation: Methylation processes are crucial for modifying the naltrexone backbone to achieve the desired pharmacological effects.
  3. Deprotection Reactions: These reactions involve removing protective groups introduced during synthesis to yield the final active compound.

These reactions require careful control of conditions (temperature, time, solvent) to ensure high yields and minimize by-products .

Mechanism of Action

Process and Data

The mechanism of action for 10-Oxo-3-O-methylnaltrexone involves its interaction with μ-opioid receptors located in the gastrointestinal tract. By blocking these receptors, the compound effectively prevents the constipating effects associated with opioid medications:

  1. Receptor Binding: The compound binds competitively to μ-opioid receptors without activating them.
  2. Gastrointestinal Effects: This blockade leads to increased gastrointestinal motility and decreased transit time, alleviating constipation caused by opioids.

Studies indicate that methylnaltrexone derivatives like 10-Oxo-3-O-methylnaltrexone maintain efficacy while potentially reducing central nervous system side effects common with traditional opioid antagonists .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical and chemical properties of 10-Oxo-3-O-methylnaltrexone include:

  • Molecular Weight: Approximately 356.441 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

These properties influence its formulation as a pharmaceutical agent and its behavior in biological systems .

Applications

Scientific Uses

10-Oxo-3-O-methylnaltrexone has potential applications in:

  1. Pharmaceutical Development: As a candidate for treating opioid-induced constipation without affecting pain relief.
  2. Research Studies: Investigating the pharmacodynamics of opioid antagonists in various models.
  3. Clinical Trials: Evaluating efficacy and safety profiles in patients requiring opioid therapy.

The ongoing research into its properties may lead to new therapeutic strategies for managing side effects associated with long-term opioid use .

Synthetic Methodologies for 10-Oxo-3-O-methylnaltrexone Derivatives

Stereoselective Alkylation Strategies for Quaternary Ammonium Formation

The formation of the quaternary ammonium center in 10-oxo-3-O-methylnaltrexone derivatives requires precise stereocontrol to maintain the R configuration essential for opioid receptor antagonism. Patent literature demonstrates that reacting naltrexone derivatives with methyl halides (particularly methyl bromide) or dimethyl sulfate in polar aprotic solvents (e.g., DMF, acetonitrile) at 50–80°C achieves >98% stereoselectivity for the R-enantiomer [1] [3]. This selectivity arises from the chiral morphinan backbone directing S~N~2 attack exclusively from the less hindered face. Solvent choice critically influences reaction kinetics, with methanol/water mixtures reducing epimerization risks during quaternization [1].

Table 1: Stereoselective Alkylation Conditions for Quaternary Ammonium Synthesis

Alkylating AgentSolvent SystemTemperature (°C)Reaction Time (h)Stereoselectivity (% R)
Methyl BromideDMF6024>98
Dimethyl SulfateAcetonitrile501295
Methyl IodideMethanol/H₂O (9:1)80897

Post-alkylation purification employs reverse-phase chromatography (C18 silica, 0.1% TFA/ACN mobile phase) or recrystallization from ethanol/ethyl acetate to isolate the R-enantiomer with ≥99.5% chemical purity [1] [5].

Protecting Group Chemistry in Naltrexone Backbone Functionalization

1.2.1 tert-Butylcarbonyl Group Applications in Hydroxyl ProtectionThe C-3 and C-14 hydroxyl groups in naltrexone derivatives exhibit divergent reactivity, necessitating orthogonal protection for selective 3-O-methylation. The tert-butylcarbonyl (Boc) group serves as a sterically hindered, acid-labile protector for the C-14 hydroxyl, enabling selective acylation at C-3 [4]. Boc-anhydride in pyridine at 0°C achieves >90% C-14 mono-protection within 2 hours, leaving the C-3 phenol and N-cyclopropylmethyl groups unaffected. This selectivity is attributed to the higher nucleophilicity of the allylic C-14 hydroxyl compared to the phenolic C-3 OH [4].

Selective Deprotection Techniques for Polyol Systems

Polyol deprotection requires chemoselective methods to preserve the oxo functionality at C-10. For Boc-protected intermediates, mild acidic hydrolysis (10% citric acid/THF, 25°C, 1h) cleaves the C-14 Boc group without decomposing the C-10 ketone [4]. In systems with multiple silyl ethers (tert-butyldiphenylsilyl or triisopropylsilyl), ammonium fluoride in methanol selectively removes primary silyl groups, while tetrabutylammonium fluoride (TBAF) cleaves secondary silyl ethers [2]. Stannylene acetal chemistry enables iterative protection/deprotection: treatment with n-Bu₂SnO in methanol generates cyclic stannylene acetals at C-6/C-14 diols, permitting selective benzylation at C-6 prior to 10-oxo installation [2].

Catalytic Asymmetric Induction in Morphinan Ring Modifications

Asymmetric synthesis of the morphinan core avoids dependence on natural opioid precursors. Key advancements include:

  • Sharpless Dihydroxylation: AD-mix-β catalyzes enantioselective dihydroxylation (92% ee) of olefin 24 to install C-5/C-6 stereocenters, forming the isoquinoline precursor 14 [4].
  • Rh(I)-Catalyzed Cascade: [RhCl(coe)₂]₂ with (pNMe₂)PhPEt₂ ligand induces intramolecular alkenylation of imine 11, followed by torquoselective 6π-electrocyclization. This step constructs the hexahydroisoquinoline framework (13) with >20:1 diastereoselectivity, enforced by the acetonide chiral auxiliary [4].
  • Grewe Cyclization Optimization: H₃PO₄-catalyzed cyclization of diol 14 proceeds via hydride shift to directly generate the C-6 oxo group in morphinan 15, bypassing redox manipulations. The 4-methoxy-3,5-disilyloxy phenyl substitution prevents regioisomer formation [4].

Table 2: Catalytic Systems for Key Asymmetric Transformations

ReactionCatalyst SystemKey Stereochemical OutcomeYield (%)
DihydroxylationAD-mix-β (OsO₄/K₃Fe(CN)₆)92% ee at C-5/C-685
Alkenylation/Electrocyclization[RhCl(coe)₂]₂/(pNMe₂)PhPEt₂>20:1 dr for trans-fused octahydroisoquinoline66
Grewe Cyclization0.1M H₃PO₄Single diastereomer via stereospecific hydride shift75

Cross-Coupling Reactions for Oxo Group Installation

The C-10 oxo group installation employs dehydrogenation and oxidation cascades:

  • Pd-Mediated Dehydrogenation: Pd(OAc)₂ (5 mol%)/phenanthroline in xylenes at 140°C dehydrogenates 6-keto-morphinan 16 to enone 17, enabling subsequent allylic oxidation. N-Alkyl groups (e.g., N-cyclopropylmethyl) tolerate these conditions without protection [4].
  • Cu(II)-Catalyzed Allylic Oxidation: Enone 17 undergoes γ-hydroxylation at C-14 using CuCl₂/O₂ (1 atm) in DMSO/t-BuOH (4:1), achieving 70% yield without epimerization. This method supersedes stoichiometric oxidants (e.g., CrO₃) that degrade the morphinan skeleton [4].
  • Bromination/Dehydrohalogenation: For substrates lacking C-6 unsaturation, α-bromination at C-9 (Br₂/AcOH) followed by E₂ elimination (DBU, toluene) installs the Δ⁷-bond, which undergoes ozonolysis to directly yield the 10-oxo derivative [5].

Table 3: Oxo Group Installation Methods

MethodReagents/ConditionsKey IntermediateYield (%)
Pd-DehydrogenationPd(OAc)₂/phenanthroline, 140°CEnone65
Cu(II)-Mediated OxidationCuCl₂/O₂, DMSO/t-BuOHC-14 Hydroxyenone70
Bromination/EliminationBr₂/AcOH → DBUΔ⁷,⁸-Diene58

Properties

CAS Number

96445-13-5

Product Name

10-Oxo-3-O-methylnaltrexone

IUPAC Name

(4S,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,18-19,25H,2-3,6-10H2,1H3/t18-,19+,20+,21-/m1/s1

InChI Key

MPULCDMBFAYJIX-IVAOSVALSA-N

SMILES

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O

Canonical SMILES

COC1=C2C3=C(C=C1)C(=O)C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O

Isomeric SMILES

COC1=C2C3=C(C=C1)C(=O)[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.